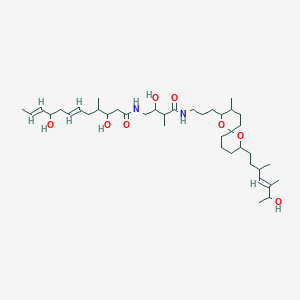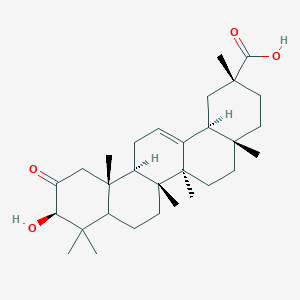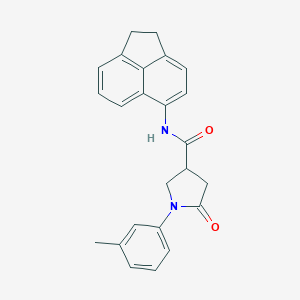
2-Phenylphenanthridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylphenanthridinone is an organic compound belonging to the phenanthridinone family It is characterized by a phenanthridinone core structure with a phenyl group attached at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylphenanthridinone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobiphenyl with formic acid, followed by cyclization to form the phenanthridinone core. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Phenylphenanthridinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the phenanthridinone core to dihydrophenanthridinone.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions to achieve substitution.
Major Products
Scientific Research Applications
2-Phenylphenanthridinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Phenylphenanthridinone exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to intercalate into DNA, thereby disrupting the replication process. Additionally, it may inhibit certain enzymes involved in cell proliferation, leading to apoptosis of cancer cells.
Comparison with Similar Compounds
Similar Compounds
Phenanthridinone: The parent compound without the phenyl group.
2-Phenylquinazolin-4(3H)-one: A structurally similar compound with a quinazolinone core.
4-Hydroxy-2-quinolone: Another heterocyclic compound with similar biological activities.
Uniqueness
2-Phenylphenanthridinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
157848-49-2 |
|---|---|
Molecular Formula |
C23F1H27N4O6S1 |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
2-phenyl-5H-phenanthridin-6-one |
InChI |
InChI=1S/C19H13NO/c21-19-16-9-5-4-8-15(16)17-12-14(10-11-18(17)20-19)13-6-2-1-3-7-13/h1-12H,(H,20,21) |
InChI Key |
FCKDQCRFRIRGAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C4=CC=CC=C43 |
Synonyms |
2-phenylphenanthridinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234534.png)



![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234544.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234563.png)
![N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B234581.png)
![2-methoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234587.png)


![4-chloro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234605.png)



